Atorvastatin Lactam Sodium Salt Impurity

Beschreibung

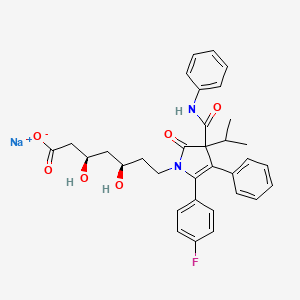

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

sodium;(3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O6.Na/c1-21(2)33(31(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)30(23-13-15-24(34)16-14-23)36(32(33)42)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-,33?;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDUSRYVYMXRPW-LGZZEMPASA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747048 |

Source

|

| Record name | Sodium (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148217-40-7 |

Source

|

| Record name | Sodium (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-(propan-2-yl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical Properties of Atorvastatin Lactam Sodium Salt Impurity: A Technical Guide

Part 1: Executive Summary

Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7) represents a critical oxidative photodegradation product of Atorvastatin. Unlike the commonly encountered "Lactone" impurity—which results from the cyclization of the heptanoic acid side chain—the "Lactam" impurity arises from the photo-oxidation and rearrangement of the central pyrrole ring .

This transformation disrupts the aromaticity of the pyrrole core, converting it into a pyrrolidone (lactam) system . The formation of this impurity is a primary indicator of photo-instability in drug substances and formulated products. Its presence is strictly regulated due to potential links to phototoxicity mechanisms involving singlet oxygen generation.

This guide provides a comprehensive technical analysis of the impurity's physicochemical properties, formation mechanism, and validated protocols for its detection and control.

Part 2: Chemical Identity & Physicochemical Properties[1]

The Atorvastatin Lactam impurity retains the dihydroxy heptanoic acid side chain (hence its existence as a sodium salt) but possesses a modified heterocyclic core.

Nomenclature and Identification

| Property | Specification |

| Common Name | Atorvastatin Lactam Sodium Salt Impurity |

| Systematic Name | Sodium (3R,5R)-7-[5-(4-fluorophenyl)-3-isopropyl-2-oxo-4-phenyl-3-(phenylcarbamoyl)-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |

| CAS Number | 148217-40-7 |

| Molecular Formula | C |

| Molecular Weight | 596.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Methanol, DMSO, Water (pH > 6); Sparingly soluble in Acetonitrile |

Structural Distinction

-

Atorvastatin (Parent): Aromatic pyrrole ring. Planar geometry facilitates

- -

Atorvastatin Lactam (Impurity): Non-aromatic pyrrolidone (2-oxo-pyrrole) ring. The C3 position becomes sp

hybridized (chiral quaternary center), disrupting the conjugation system. This structural break significantly alters the UV absorption profile.

Part 3: Formation Mechanism (Photolytic Oxidation)

The formation of the Lactam impurity is a Type II photo-oxygenation process. Upon exposure to UV light (specifically in the presence of oxygen), the pyrrole ring acts as a sensitizer or substrate for singlet oxygen (

Mechanistic Pathway

-

Excitation: Atorvastatin absorbs UV photons, entering an excited triplet state.

-

Singlet Oxygen Attack: The excited state transfers energy to molecular oxygen or reacts directly with

. -

Endoperoxide Formation: Oxygen adds across the C2-C5 bond of the pyrrole ring, forming an unstable endoperoxide intermediate.

-

Rearrangement: The endoperoxide rearranges, leading to the cleavage of the double bond and the formation of the thermodynamically stable lactam (pyrrolidone) structure.

Pathway Visualization

Caption: Photolytic pathway converting Atorvastatin to its Lactam impurity via singlet oxygen oxidation.

Part 4: Analytical Profiling & Detection Protocols

Due to the loss of aromaticity in the central ring, the Lactam impurity exhibits a distinct UV spectrum and chromatographic behavior compared to the parent drug.

HPLC Method Parameters (Stability-Indicating)

This method ensures separation of the Lactam impurity from the parent and the Lactone impurity.

| Parameter | Condition |

| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent) |

| Mobile Phase A | 0.05 M Ammonium Acetate Buffer (pH 4.0 with Acetic Acid) |

| Mobile Phase B | Acetonitrile : Tetrahydrofuran (95:5 v/v) |

| Gradient | Time (min) %B: 0/40 |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 244 nm (Parent max) and 220 nm (Lactam sensitivity) |

| Column Temp | 35°C |

Technical Insight:

-

Retention Time: The Lactam impurity, containing an additional oxygen atom and a polar lactam functionality, typically elutes before Atorvastatin (RRT ~0.8 - 0.9) in reverse-phase systems, whereas the non-polar Lactone impurity elutes significantly later (RRT > 1.5).

-

UV Response: The Lactam has a lower extinction coefficient at 244 nm than Atorvastatin. For accurate quantitation (mass balance), a Relative Response Factor (RRF) must be determined, or detection should be performed at a lower wavelength (e.g., 220 nm) where the carbonyl absorbance is stronger.

Isolation & Synthesis Workflow

For researchers needing to generate this impurity for reference standards:

-

Preparation: Dissolve Atorvastatin Sodium (1 mg/mL) in Acetonitrile:Water (50:50).

-

Stress Condition: Expose to UV light (xenon arc lamp or sunlight simulator) for 4–6 hours.

-

Monitoring: Track the decrease of the parent peak and the growth of the RRT ~0.85 peak by HPLC.

-

Purification: Use Preparative HPLC (C18) with a water/methanol gradient.

-

Salt Formation: Treat the isolated fraction with stoichiometric NaOH if the free acid is isolated, followed by lyophilization.

Part 5: Critical Quality Attributes (CQA) & Safety

Phototoxicity Risk

The formation of the Lactam impurity is not merely a stability issue but a safety concern. The mechanism involves the generation of singlet oxygen (

-

Clinical Implication: High levels of this impurity in topical or systemic circulation (if formed in vivo) could theoretically contribute to photosensitivity reactions, a known side effect of some statins.

Regulatory Limits

-

ICH Q3B (R2): As a degradation product, it must be reported if >0.1% and identified/qualified if >0.2% (depending on daily dose).

-

Control Strategy: Light-resistant packaging (alu-alu blisters) is mandatory for Atorvastatin products to prevent the formation of the Lactam impurity.

Part 6: References

-

European Pharmacopoeia (Ph.[1][2][3] Eur.) . Atorvastatin Calcium Trihydrate Monograph 2191. European Directorate for the Quality of Medicines.

-

[Link]

-

-

BOC Sciences . Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7) Product Data.

-

Vakkum, K., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination. International Journal of Pharmaceutical Sciences and Drug Research.

-

[Link]

-

-

Miranda, M. A., et al. (2008). A Mechanistic Study on the Phototoxicity of Atorvastatin: Singlet Oxygen Generation. Chemical Research in Toxicology.

-

[Link]

-

-

Krcova, Z., et al. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. Journal of Pharmaceutical and Biomedical Analysis.

-

[Link]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online [medcraveonline.com]

- 3. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Spectroscopic Analysis of Atorvastatin Lactam Sodium Salt Impurity

Executive Summary & Chemical Context[1][3][4][5][6]

In the high-stakes landscape of statin development, the Atorvastatin Lactam Impurity (commonly designated as Impurity D in EP/USP monographs or the Phenanthrene derivative ) represents a critical stability challenge. Unlike the hydrolytic Lactone impurity (Impurity A), which forms via side-chain cyclization, the Lactam impurity is a photo-oxidation product .[1][2]

It forms when Atorvastatin is exposed to light (UV/VIS), causing the central pyrrole core to undergo an oxidative cyclization with the adjacent phenyl ring, forming a phenanthridinone (lactam) system.[1][2]

This guide provides a rigorous spectroscopic framework for identifying and quantifying the Atorvastatin Lactam Sodium Salt (the sodium salt form of this degradant), utilizing MS, NMR, and IR to distinguish it from the parent API and other related substances.

Target Analyte Profile

| Parameter | Detail |

| Common Name | Atorvastatin Lactam Impurity (Impurity D) |

| Chemical Name | Sodium (3R,5R)-7-[3-(phenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-2-oxo-2,3-dihydro-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate (and related isomers) |

| CAS Number | 148217-40-7 (Sodium Salt); 148146-51-4 (Calcium Salt) |

| Formation Mechanism | Photolytic Oxidation (Photo-oxygenation) |

| Molecular Formula | C33H34FN2NaO6 |

| Molecular Weight | ~596.62 Da (Sodium Salt) |

Mechanistic Pathway: Photo-Oxidation[1][2]

Understanding the formation mechanism is prerequisite to accurate analysis. The degradation does not occur in the dark, even under thermal stress. It is strictly photon-driven.[1][2]

The Pathway[2][12]

-

Excitation: The fluorophenyl-pyrrole chromophore absorbs UV light.[2]

-

Oxidation: Singlet oxygen (

) attacks the pyrrole ring. -

Cyclization: The structure rearranges to form a fused phenanthridinone-like lactam core, adding an oxygen atom to the core structure while retaining the dihydroxyheptanoic acid side chain.

Figure 1: Photolytic degradation pathway of Atorvastatin to its Lactam impurity.[1][2]

Isolation & Preparation Protocol

To perform definitive spectroscopic characterization, you must isolate or synthesize the impurity, as it rarely exists in high enough concentrations in standard stability samples for 2D-NMR without enrichment.[2]

Protocol: Photolytic Stress Enrichment[1]

-

Sample Prep: Dissolve Atorvastatin Sodium (1 mg/mL) in Acetonitrile:Water (50:50).

-

Exposure: Place in a quartz photolysis cell. Expose to a Xenon arc lamp (simulating sunlight, ID65 standard) or UV source (254 nm) for 4–12 hours.[1][2]

-

Control: Wrap a control vial in aluminum foil to rule out thermal degradation.

-

-

Monitoring: Monitor via HPLC (Method below) until the Impurity D peak reaches ~10-15% area normalization.

-

Isolation: Use Preparative HPLC to collect the fraction at RRT ~1.10–1.20 (relative to Atorvastatin, depending on gradient).

-

Salt Formation: Lyophilize the fraction. If the mobile phase was acidic, neutralize with dilute NaOH to regenerate the Sodium Salt form for analysis.

Multi-Modal Spectroscopic Characterization

This section details the specific spectral fingerprints that differentiate the Lactam impurity from the parent Atorvastatin.

A. Mass Spectrometry (LC-MS/MS)

The most immediate diagnostic is the mass shift.[2] The Lactam impurity is an oxidation product , resulting in a mass increase of +16 Da compared to the parent (in free acid form).

-

Ionization Mode: ESI Positive (+ve)

| Feature | Atorvastatin Sodium | Atorvastatin Lactam Na Impurity | Diagnostic Shift |

| [M+H]+ (Free Acid) | m/z 559.3 | m/z 575.3 | +16 Da (Addition of Oxygen) |

| [M+Na]+ (Salt) | m/z 581.3 | m/z 597.3 | +16 Da |

| Key Fragment 1 | m/z 440 (Loss of side chain) | m/z 456 (Oxidized Core) | Core retains the extra Oxygen |

| Key Fragment 2 | m/z 250-300 range (Pyrrole fragments) | Distinct Phenanthridinone fragments | Altered fragmentation due to fused ring |

B. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural confirmation. The key change occurs in the aromatic region and the isopropyl methine proton.

Solvent: DMSO-d6 or Methanol-d4[1][2]

-

Aromatic Region (6.8 – 7.5 ppm):

-

Atorvastatin:[1][2][3][][5][6][7][8][9][10][11] Shows distinct signals for the phenyl, fluorophenyl, and aniline rings.

-

Lactam: Due to the cyclization of the phenyl ring with the pyrrole core, the symmetry breaks further, and specific aromatic protons shift downfield due to the rigid planar structure of the phenanthridinone system.

-

-

Isopropyl Group:

-

The rotation of the isopropyl group is restricted in the Lactam form.

-

Diagnostic: The isopropyl methine proton (septet) often shifts significantly or splits differently due to the altered steric environment of the oxidized core.

-

-

Side Chain:

C. FT-IR Spectroscopy

The formation of the new lactam ring creates a distinct carbonyl signature.

-

Atorvastatin: Amide C=O stretch at ~1650 cm⁻¹.

-

Lactam Impurity:

-

New/Shifted Band: The Lactam C=O (cyclic amide) typically appears at a higher frequency (1680 – 1720 cm⁻¹ ) compared to the open chain amide of the parent.[1]

-

Note: This region can be crowded; 2nd derivative IR spectroscopy may be required to resolve the bands.

-

Validated Analytical Method (HPLC)[1][2][13][14]

To quantify this impurity in a drug substance, use the following stability-indicating method. This separates the Lactam (Impurity D) from the Lactone (Impurity A) and Parent.[1][2]

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or equivalent) |

| Mobile Phase A | Acetate Buffer pH 3.8 : Acetonitrile : THF (60:35:[1][2]5) |

| Mobile Phase B | Acetate Buffer pH 3.8 : Acetonitrile : THF (20:75:[1][2]5) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 246 nm |

| Column Temp | 35°C |

Gradient Program:

-

0 min: 100% A

Retention Time Logic:

-

Atorvastatin: ~1.0 RRT[2]

-

Lactone (Impurity A): ~1.5 - 1.7 RRT (Non-polar, elutes late)[1][2]

-

Lactam (Impurity D): ~1.1 - 1.2 RRT (Slightly more non-polar than parent due to oxidation/cyclization, but less than the lactone).[1][2]

References

-

European Pharmacopoeia (Ph.[2][12] Eur.) . Atorvastatin Calcium Trihydrate Monograph 2191. (Defines Impurity D as the photo-oxidation product).

-

United States Pharmacopeia (USP) . Atorvastatin Calcium Monograph. (Details related compounds and HPLC methods). [1][2]

-

Vojta, J. et al. (2015).[1] Identification and characterization of degradation products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis. (Detailed MS/NMR data on photo-degradants).

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Atorvastatin. (Chemical structure and physical property data). [1][2]

-

ICH Guidelines . Q1B: Photostability Testing of New Drug Substances and Products. (Protocol for generating the impurity).

Sources

- 1. Atorvastatin Lactam Phenanthrene Calcium Salt Impurity (mixture of diastereomers) [lgcstandards.com]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 5. clearsynth.com [clearsynth.com]

- 6. veeprho.com [veeprho.com]

- 7. Atorvastatin Lactam Sodium Salt Impurity | CAS 148217-40-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopic characterization and quantitative determination of atorvastatin calcium impurities by novel HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. ijpsdronline.com [ijpsdronline.com]

- 12. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]

A Technical Guide to the Thermal Degradation of Atorvastatin Calcium: Pathways, Products, and Analytical Protocols

Introduction: The Imperative of Stability in a Leading Statin

Atorvastatin calcium, a cornerstone in the management of hypercholesterolemia, functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Its widespread use in daily therapeutic regimens, with dosages ranging from 10 to 80 mg, underscores the critical importance of its stability and purity.[1] The chemical integrity of an active pharmaceutical ingredient (API) like atorvastatin calcium is directly linked to its safety and efficacy. Degradation of the API can lead to a loss of potency and the formation of potentially harmful impurities.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the thermal degradation of atorvastatin calcium. By delving into the degradation pathways, identifying the resulting products, and detailing the analytical methodologies for their detection, this document aims to equip professionals with the necessary knowledge to ensure the quality and stability of atorvastatin calcium in their research and development endeavors. The principles and protocols discussed herein are grounded in established scientific literature and adhere to the regulatory framework set forth by the International Council for Harmonisation (ICH).[2][3][4][5]

Regulatory Context: The ICH Framework for Stability Testing

Forced degradation studies are a mandatory component of the drug development process, as outlined in ICH guidelines.[6] Specifically, ICH Q1A(R2) provides a framework for stability testing of new drug substances and products, which includes stress testing to elucidate the intrinsic stability of the molecule.[2][3][4][5] Thermal stability is a key parameter evaluated in these studies. The guideline recommends exposing the drug substance to elevated temperatures, typically in 10°C increments above the accelerated testing conditions (e.g., 50°C, 60°C), to identify potential degradation products.[3] This information is crucial for developing and validating stability-indicating analytical methods, as well as for determining appropriate storage conditions and shelf-life.

The goal of these stress tests is to achieve a target degradation of 5-20%, which is considered optimal for the reliable identification and quantification of degradation products without causing such extensive decomposition that the primary degradation pathways are obscured.

Thermal Degradation Pathways and Mechanisms of Atorvastatin Calcium

Atorvastatin calcium has been shown to be susceptible to thermal degradation, particularly at elevated temperatures.[1] A pivotal study by Srinivas et al. (2008) provides a detailed investigation into the thermal degradation of atorvastatin calcium when subjected to heating at 180-200°C for 30 minutes.[1] This process yielded five distinct degradation products, which were subsequently isolated and characterized.[1] The formation of these products involves a series of complex chemical reactions, including dehydration, lactonization, and decarboxylation.

A plausible mechanistic pathway for the thermal degradation of atorvastatin calcium is initiated by the dehydration of the 3,5-dihydroxyheptanoic acid side chain. This is a common reaction for statins under thermal stress. The subsequent intramolecular cyclization (lactonization) of the resulting unsaturated heptanoic acid derivative is also a key step. Further degradation can occur through decarboxylation and other rearrangements of the molecule.

Diagram of Atorvastatin Calcium Thermal Degradation Pathway

Caption: Proposed thermal degradation pathway of Atorvastatin Calcium.

Profile of Thermal Degradation Products

The thermal degradation of atorvastatin calcium at high temperatures leads to a mixture of compounds. The five primary degradation products identified by Srinivas et al. (2008) are detailed below.[1] The structural elucidation of these compounds was achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS).[1]

| Degradation Product | Chemical Name | Key Structural Features |

| Product 2 | (2R trans)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide | Formation of a lactone ring in the side chain. |

| Product 3 | 7-[2-(4-fluoro-phenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoylpyrrol-1-yl]-hepta-2,4-dienoic acid | Dehydration of the dihydroxyheptanoic acid side chain to form a diene. |

| Product 4 | 5-(4-fluoro-phenyl)-1-hexa-3,5-dienyl-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide | Result of thermal decarboxylation of Product 3. |

| Product 5 | Not explicitly named in the reference | A distinct degradation product formed under thermal stress. |

| Product 6 | 2-(4-Fluoro phenyl)-3-phenyl-1H-pyrrole | Represents a cleavage of the side chain, leaving the core pyrrole structure. |

Analytical Methodologies for Degradation Product Analysis

A robust, stability-indicating analytical method is essential for the separation, detection, and quantification of thermal degradation products of atorvastatin calcium. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for this purpose, often coupled with mass spectrometry (LC-MS) for definitive identification of the degradants.

Diagram of Analytical Workflow for Atorvastatin Degradation Studies

Caption: General workflow for the analysis of thermal degradation products.

Experimental Protocols

This protocol is adapted from the methodology described by Srinivas et al. (2008).[1]

-

Sample Preparation: Weigh approximately 25 g of atorvastatin calcium into a 250 mL round-bottom flask.

-

Thermal Stress: Heat the flask to 180-200°C and maintain this temperature for 30 minutes.

-

Cooling and Dissolution: After the heating period, allow the reaction mass to cool to room temperature. Dissolve the residue in 250 mL of dichloromethane.

-

Extraction: Transfer the dichloromethane solution to a separatory funnel and extract twice with 100 mL of water to remove any water-soluble impurities.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Remove the solvent under vacuum to obtain the mixture of thermal degradation products.

This protocol is a representative method based on literature reports for the analysis of atorvastatin and its impurities.

-

Instrumentation: A high-performance liquid chromatography system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of methanol, acetonitrile, and water. A typical starting ratio could be 70:20:10 (v/v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection Wavelength: 256 nm.[7]

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve an accurately weighed quantity of the thermally stressed atorvastatin calcium sample in the mobile phase to achieve a suitable concentration (e.g., 100 µg/mL). Filter the solution through a 0.45 µm membrane filter before injection.

Conclusion: Ensuring the Integrity of a Vital Pharmaceutical

The thermal stability of atorvastatin calcium is a critical quality attribute that directly impacts its safety and efficacy. This guide has provided a detailed overview of the thermal degradation pathways of atorvastatin calcium, the structures of the resulting degradation products, and robust analytical methodologies for their detection and quantification. A thorough understanding of these aspects is paramount for drug development professionals to establish appropriate manufacturing processes, packaging, and storage conditions that ensure the stability and quality of this vital medication. The application of the principles and protocols outlined in this guide, within the framework of ICH guidelines, will support the development of safe and effective atorvastatin calcium products.

References

- Srinivas, K., Chakravarthy, A. K., Rajasekhar, K., Srinivasulu, G., Sathyanarayana, K. J., Dubey, P. K., & Reddy, P. P. (2008). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Asian Journal of Chemistry, 20(6), 4813-4816.

- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

-

Memmert GmbH + Co. KG. (2012, October 12). Stability tests according to ICH Q1A (R2). Retrieved from [Link]

-

Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

- Krauß, J., Klimt, M., Luber, M., Mayer, P., & Bracher, F. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Archives, 2019(1), 31.

-

ResearchGate. (2025, August 7). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). Isolation and structure determination of oxidative degradation products of atorvastatin. Retrieved from [Link]

-

UPC Commons. (n.d.). DOES THE TRIHYDRATE OF ATORVASTATIN CALCIUM POSSESS A MELTING POINT? Retrieved from [Link]

-

Beilstein Archives. (2019, May 28). Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids. Retrieved from [Link]

-

ResearchGate. (2026, February 14). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Retrieved from [Link]

-

Semantic Scholar. (2013, January 24). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Retrieved from [Link]

-

PubMed. (2000, November 15). Lactonization is the critical first step in the disposition of the 3-hydroxy-3-methylglutaryl-CoA reductase inhibitor atorvastatin. Retrieved from [Link]

- Jat, R. K., Chhipa, R. C., & Sharma, S. (2014). STABILITY-INDICATING RP-HPLCMETHOD FOR ESTIMATION OF ATORVASTATIN CALCIUM IN SOLID DOSAGE FORM. International Journal of Pharmaceutical Sciences and Research, 5(2), 481-486.

-

Macedonian Journal of Chemistry and Chemical Engineering. (2018, November 15). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Retrieved from [Link]

-

International Journal of Pharmaceutical and Clinical Research. (n.d.). Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. Retrieved from [Link]

-

ACS Publications. (2015, September 27). Statin Lactonization by Uridine 5′-Diphospho-glucuronosyltransferases (UGTs) | Molecular Pharmaceutics. Retrieved from [Link]

- Google Patents. (n.d.). US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium.

-

ResearchGate. (2025, October 16). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. memmert.com [memmert.com]

- 5. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 6. jscimedcentral.com [jscimedcentral.com]

- 7. journal.appconnect.in [journal.appconnect.in]

Methodological & Application

Development and Validation of a Stability-Indicating HPLC Protocol for Atorvastatin Calcium

Executive Summary & Scientific Context

Atorvastatin Calcium (ATC) is a synthetic lipid-lowering agent that inhibits HMG-CoA reductase. While chemically robust in solid state, ATC exhibits significant solution-phase instability, primarily driven by the equilibrium between its active hydroxy-acid form and its inactive lactone derivative.

This Application Note provides a rigorous, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol. Unlike generic monographs, this guide emphasizes the mechanistic control of pH to prevent artifactual degradation during analysis and utilizes a Mass Spectrometry (MS)-compatible buffer system, offering a modern alternative to traditional phosphate-based USP methods.

Key Stability Challenges

-

Lactonization: Under acidic conditions (pH < 6), the heptanoic acid side chain cyclizes to form Atorvastatin Lactone. This is the primary degradation pathway.

-

Oxidation: The pyrrole ring and phenyl groups are susceptible to oxidative attack, forming N-oxides and epoxides.

-

Photolysis: Exposure to UV light induces isomerization and degradation.

Mechanistic Degradation Pathways

Understanding the chemistry of degradation is prerequisite to method development. The diagram below illustrates the critical pathways that the assay must resolve.

Figure 1: Primary degradation pathways of Atorvastatin. The reversible acid-catalyzed lactonization is the most critical critical quality attribute (CQA) to monitor.

Chromatographic Protocol

This method utilizes an Ammonium Acetate buffer system. This offers two distinct advantages over the USP phosphate method:

-

MS-Compatibility: Allows for direct coupling to Mass Spectrometry for impurity identification.

-

Column Longevity: Reduced risk of salt precipitation in high-organic gradients.

Equipment & Conditions

| Parameter | Specification | Rationale |

| Instrument | HPLC/UHPLC with PDA Detector | PDA required for peak purity analysis (200–400 nm scan). |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard robust stationary phase. High carbon load preferred. |

| Column Temp | 25°C | Maintains consistent kinetics; prevents thermal degradation during run. |

| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 µm particles. |

| Injection Vol | 20 µL | Sufficient sensitivity for trace impurities (LOQ). |

| Detection | UV 246 nm | Absorption maximum for the pyrrole chromophore. |

Mobile Phase Preparation

-

Mobile Phase A (Buffer): Dissolve 3.85 g Ammonium Acetate in 1000 mL water. Adjust pH to 4.0 ± 0.05 with dilute Acetic Acid.

-

Critical Note: pH 4.0 is the "sweet spot." It is acidic enough to suppress silanol activity (tailing) but not so acidic that it causes rapid on-column lactonization during the run.

-

-

Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

The lactone form is significantly less polar than the parent drug (due to masking of polar hydroxyl/carboxylate groups) and will elute later.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 60 | 40 | Equilibration |

| 20.0 | 20 | 80 | Linear Gradient |

| 25.0 | 20 | 80 | Wash (Elute Lactone) |

| 26.0 | 60 | 40 | Return to Initial |

| 35.0 | 60 | 40 | Re-equilibration |

Forced Degradation (Stress Testing) Protocol

To validate the method's specificity, the drug must be subjected to stress conditions as per ICH Q1A (R2).

Preparation of Stock Solution

Dissolve Atorvastatin Calcium reference standard in Methanol to achieve a concentration of 1000 µg/mL .

Stress Conditions Workflow

| Stress Type | Reagent/Condition | Duration | Neutralization/Termination | Expected Degradants |

| Acid Hydrolysis | 1.0 mL Stock + 1.0 mL 0.1N HCl | 4-6 hours @ 60°C | Add 1.0 mL 0.1N NaOH | Atorvastatin Lactone (Major) |

| Base Hydrolysis | 1.0 mL Stock + 1.0 mL 0.1N NaOH | 4-6 hours @ 60°C | Add 1.0 mL 0.1N HCl | Cleavage products; some Lactone reversion |

| Oxidation | 1.0 mL Stock + 1.0 mL 3% H2O2 | 2-4 hours @ RT | Dilute with Mobile Phase | N-oxides, Epoxides |

| Thermal | Solid drug in oven | 24 hours @ 80°C | Dissolve in Methanol | Minimal (ATC is thermally stable) |

| Photolytic | 1.2 million lux hours | ~1-2 days | N/A | Photo-isomers |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for generating and analyzing forced degradation samples.

Method Validation Criteria

To ensure the method is reliable, evaluate the following parameters based on ICH Q2 (R1) guidelines.

Specificity & Peak Purity

-

Requirement: The Atorvastatin peak must be spectrally pure (Purity Angle < Purity Threshold) using the PDA detector.

-

Resolution: The resolution (

) between Atorvastatin and the nearest eluting impurity (usually the Lactone or an isomer) must be

Linearity

-

Prepare 5 concentration levels ranging from 50% to 150% of the target assay concentration.

-

Acceptance: Correlation coefficient (

)

Accuracy (Recovery)

-

Spike placebo with API at 80%, 100%, and 120%.

Robustness (Troubleshooting)

The most critical parameter in this assay is pH .

-

Observation: If the retention time of Atorvastatin shifts significantly or peak splitting occurs, check the buffer pH.

-

Mechanism: At pH > 5, peak tailing may increase due to silanol interactions. At pH < 3, on-column lactonization may occur, appearing as a "hump" or plateau between the parent and lactone peaks.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][5][6][7] Geneva, 2003. [Link]

-

Shah, R.P., et al. "Stability indicating RP-HPLC estimation of Atorvastatin Calcium and Amlodipine Besylate in pharmaceutical formulations."[8] Indian Journal of Pharmaceutical Sciences, 2008. [Link]

-

Kadav, A.A. and Vora, D.N. "Stability indicating UPLC method for simultaneous determination of atorvastatin, fenofibrate and their degradation products in tablets." Journal of Pharmaceutical and Biomedical Analysis, 2008.[9] [Link]

-

International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] Geneva, 2005. [Link]

Sources

- 1. journal.appconnect.in [journal.appconnect.in]

- 2. researchgate.net [researchgate.net]

- 3. mospbs.com [mospbs.com]

- 4. trungtamthuoc.com [trungtamthuoc.com]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Official web site : ICH [ich.org]

- 7. database.ich.org [database.ich.org]

- 8. Stability Indicating RP-HPLC Estimation of Atorvastatin Calcium and Amlodipine Besylate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jddtonline.info [jddtonline.info]

Application Note & Protocol: A Comprehensive Guide to the Isolation of Atorvastatin Degradation Products Using Preparative High-Performance Liquid Chromatography

Introduction: The Criticality of Characterizing Atorvastatin Degradation Products

Atorvastatin, a leading synthetic lipid-lowering agent, is pivotal in the management of hypercholesterolemia by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] The chemical stability of atorvastatin is of paramount importance as the formation of degradation products can potentially impact the safety and efficacy of the drug product.[3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA) mandate rigorous stability testing to understand how a drug's quality varies over time under the influence of environmental factors like heat, light, humidity, and pH.[3][4][5]

Forced degradation studies, which involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, are instrumental in identifying potential degradation products and elucidating degradation pathways.[3][4] The insights gained from these studies are crucial for the development of stability-indicating analytical methods, proper formulation design, and the selection of appropriate packaging and storage conditions.[3] This application note provides a detailed, field-proven protocol for the isolation of atorvastatin degradation products using preparative High-Performance Liquid Chromatography (HPLC), a powerful technique for purifying significant quantities of target compounds from a sample mixture.[6][7] Subsequent characterization of these isolated impurities is essential for a comprehensive understanding of the drug's stability profile.

Forced Degradation of Atorvastatin: Generating the Degradation Products

The initial and most critical step is the generation of degradation products through forced degradation studies. The choice of stress conditions should be based on the known chemical liabilities of the atorvastatin molecule and should aim for a target degradation of 5-20%.[4] This level of degradation is generally sufficient to produce a detectable amount of impurities for isolation and characterization without completely degrading the parent drug.

Protocol 1: Forced Degradation of Atorvastatin Calcium

This protocol outlines the stress conditions to be applied to atorvastatin calcium drug substance as per ICH guidelines.[3][4][8]

Materials:

-

Atorvastatin Calcium API

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 1 N

-

Hydrogen Peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Water, HPLC grade

-

pH meter

-

Heating block or water bath

-

UV-Vis spectrophotometer or photostability chamber

Procedure:

-

Acid Hydrolysis: Dissolve a known amount of atorvastatin calcium in a minimal amount of methanol and dilute with 0.1 N HCl. Keep the solution at ambient temperature (25 ± 2°C) for 24 hours.[8] Neutralize the solution with an appropriate amount of NaOH before HPLC analysis.

-

Base Hydrolysis: Dissolve atorvastatin calcium in a minimal amount of methanol and dilute with 1 N NaOH. Maintain the solution at ambient temperature (25 ± 2°C) for 42 hours.[8] Neutralize with HCl before analysis. Note: Atorvastatin is reported to be relatively stable under basic conditions.[3][8]

-

Oxidative Degradation: Dissolve atorvastatin calcium in a suitable solvent and add 3% H₂O₂. Keep the solution at ambient temperature (25 ± 2°C) for 24 hours.[8]

-

Thermal Degradation: Place the solid atorvastatin calcium powder in a controlled temperature oven at 105°C for 10 days.[8] Alternatively, a solution can be heated.

-

Photolytic Degradation: Expose the solid drug substance to UV light at 200 W h/m² and visible light at 1.2 million lux hours in a photostability chamber.[5][8]

Causality of Experimental Choices: The selected stress conditions are designed to mimic potential storage and handling deviations and to probe the intrinsic stability of the atorvastatin molecule. Acid and base hydrolysis target labile functional groups susceptible to pH changes. Oxidation with hydrogen peroxide simulates exposure to oxidizing agents. Thermal stress assesses the impact of high temperatures, and photolytic stress evaluates light sensitivity.

Preparative HPLC: The Core of the Isolation Strategy

Preparative HPLC is a cornerstone technique in the pharmaceutical industry for isolating and purifying drug components, including impurities.[6] Its ability to handle larger sample volumes and concentrations makes it ideal for obtaining the necessary quantities of degradation products for structural elucidation.[6] The transition from an analytical HPLC method to a preparative one involves scaling up the column dimensions and flow rate while maintaining the separation efficiency.

Logical Workflow for Isolation and Characterization

The overall process from generating degradation products to their final characterization follows a systematic workflow.

Caption: Workflow for Isolation and Characterization of Atorvastatin Degradation Products.

Protocol 2: Preparative HPLC for Atorvastatin Degradation Products

This protocol details a reversed-phase preparative HPLC method for the isolation of atorvastatin degradation products.

Instrumentation and Materials:

-

Preparative HPLC system with a gradient pump, autosampler, and UV detector

-

Fraction collector

-

Reversed-phase C18 preparative column (e.g., 250 mm x 21.2 mm, 5 µm)

-

Acetonitrile, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Water, HPLC grade

-

Degraded atorvastatin sample from Protocol 1

Procedure:

-

Sample Preparation: Dissolve the residue from the forced degradation studies in a suitable diluent, typically a mixture of water and acetonitrile. Filter the solution through a 0.45 µm filter before injection.

-

Method Development on Analytical Scale: Initially, develop and optimize the separation method on an analytical HPLC system using a C18 column (e.g., 250 mm x 4.6 mm, 5 µm). A gradient elution is often necessary to resolve all degradation products from the parent peak.[8]

-

Scaling Up to Preparative HPLC:

-

Increase the column dimensions and adjust the flow rate accordingly to maintain a similar linear velocity.

-

Increase the injection volume to load a sufficient amount of the degraded sample for isolation.

-

-

Fraction Collection: Set the fraction collector to collect the eluent corresponding to the peaks of the degradation products. The collection can be triggered by time or detector signal (peak-based).

-

Post-Isolation Processing:

-

Combine the fractions containing the same impurity.

-

Evaporate the solvent, often containing acetonitrile and water, using a rotary evaporator or a lyophilizer. Lyophilization is preferred for heat-sensitive compounds.

-

Rationale for Method Parameters: A C18 column is a versatile stationary phase for separating moderately polar to nonpolar compounds like atorvastatin and its degradation products. The use of a gradient elution with acetonitrile and water allows for the separation of compounds with a wide range of polarities. Trifluoroacetic acid is added to the mobile phase to improve peak shape and resolution by acting as an ion-pairing agent. The detection wavelength of 245 nm is chosen based on the UV absorbance maxima of atorvastatin.[8]

Data Presentation and Analysis

A clear presentation of the chromatographic data is essential for assessing the success of the separation and the purity of the isolated compounds.

| Compound | Retention Time (min) on Analytical HPLC | Purity of Isolated Fraction (%) |

| Atorvastatin | ~12.5 | >99.5 |

| Degradation Product 1 | ~8.2 | >98.0 |

| Degradation Product 2 | ~10.1 | >97.5 |

| Degradation Product 3 | ~15.6 | >98.5 |

Note: Retention times are approximate and will vary depending on the specific HPLC system and conditions.

Structural Elucidation of Isolated Degradation Products

Once the degradation products have been isolated and their purity confirmed by analytical HPLC, the next crucial step is to elucidate their chemical structures. This is typically achieved using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[9][10][11]

Workflow for Structural Elucidation

Caption: Workflow for the Structural Elucidation of Isolated Impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the molecular weight of the degradation product and, with high-resolution mass spectrometry (HRMS), its elemental composition.[10] Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide valuable information about its substructures.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) are powerful tools for determining the complete chemical structure, including the connectivity of atoms and stereochemistry.[9][10]

Conclusion and Best Practices

The isolation of atorvastatin degradation products using preparative HPLC is a critical activity in pharmaceutical development. A systematic approach, beginning with well-designed forced degradation studies, followed by a robust preparative HPLC method, and culminating in thorough structural characterization, is essential. The protocols and workflows presented in this application note provide a comprehensive guide for researchers and scientists in this field. Adherence to ICH guidelines for method validation is also crucial to ensure the reliability and regulatory acceptance of the generated data.[12][13]

References

-

Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC. (n.d.). Retrieved from [Link]

-

Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. (2019, September 25). Retrieved from [Link]

-

Isolation of oxidative degradation products of atorvastatin with supercritical fluid chromatography. (2015, December 15). PubMed. Retrieved from [Link]

-

Forced degradation study of statins: a review. (2018, September 4). SciSpace. Retrieved from [Link]

-

Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC. (n.d.). Retrieved from [Link]

-

Isolation and structure determination of oxidative degradation products of atorvastatin. (2009, December 5). Retrieved from [Link]

-

The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs. Retrieved from [Link]

-

Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe | International Journal of Pharmaceutical Sciences and Drug Research. (2019, September 25). Retrieved from [Link]

-

A Study of Method Development, Validation and Forced Degradation Study For - Ijaresm. (2022, August 15). Retrieved from [Link]

-

Thermal Degradation Study in the Process Development of Atorvastatin Calcium¶. (n.d.). Retrieved from [Link]

-

A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). Retrieved from [Link]

- US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents. (n.d.).

-

LC-15-ADI-036 Isolation and identification of Atorvastatin degradation impurities by UFPLC. (n.d.). Retrieved from [Link]

-

Key Concepts and Considerations of Preparative Liquid Chromatography. (2025, February 28). Welch Materials. Retrieved from [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (2020, November 15). Retrieved from [Link]

-

Development and Validation of HPLC Methods for Analytical and Preparative Purposes. (2004, September 24). Diva-Portal.org. Retrieved from [Link]

-

Method Development and Validation of Stability indicating HPLC method used for the estimation of Degradation Products of Atorvastatin Calcium. (n.d.). Retrieved from [Link]

-

Strategy of method development for isolation/purification | YMC CO., LTD. (n.d.). Retrieved from [Link]

-

Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

-

Characterization of two new degradation products of atorvastatin-calcium formed upon treatment with strong acids. (2019, May 28). Beilstein Archives. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

-

Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. (2021, September 25). DSpace at ATMIYA UNIVERSITY. Retrieved from [Link]

-

Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. (2021, December 15). Open Access LMU. Retrieved from [Link]

-

Validation of HPLC Techniques for Pharmaceutical Analysis. (2025, August 6). ResearchGate. Retrieved from [Link]

-

ASPECTS OF VALIDATION IN HPLC METHOD DEVELOPMENT FOR PHARMACEUTICAL ANALYSIS – COMPARISON OF VALIDATION REQUIREMENTS BY FDA, USP AND ICH. (2010, December 1). Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]

- 3. scispace.com [scispace.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. onyxipca.com [onyxipca.com]

- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 7. welch-us.com [welch-us.com]

- 8. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsdronline.com [ijpsdronline.com]

- 10. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsdronline.com [ijpsdronline.com]

- 12. pharmtech.com [pharmtech.com]

- 13. ijpsr.com [ijpsr.com]

NMR Characterization of Isolated Atorvastatin Lactam (Phenanthrene) Sodium Salt Impurity

Application Note: AN-NMR-ATV-05

Executive Summary

This application note details the isolation and structural characterization of the Atorvastatin Lactam Impurity (Sodium Salt), a specific photodegradation product often referred to as the "Phenanthrene derivative" (CAS: 148217-40-7 / 148127-12-2).[1] Unlike the common hydrolytic "Lactone" impurity, the Lactam impurity involves a radical-mediated photocyclization of the central pyrrole core, forming a fused phenanthro[9,10-b]pyrrol-2-one system.[1]

This guide provides a validated protocol for researchers to isolate this impurity via preparative HPLC and definitively characterize it using 1D and 2D NMR spectroscopy. The focus is on distinguishing the unique "phenanthrene-like" aromatic signature and the lactam carbonyl from the parent Atorvastatin species.

Chemical Context & Formation Mechanism

Atorvastatin Calcium is susceptible to degradation under oxidative, acidic, and photolytic stress.[2][3][4] While acidic conditions favor the formation of Atorvastatin Lactone (internal esterification of the side chain), exposure to UV light facilitates an oxidative cyclization of the central heterocyclic core.

Structural Transformation

The transformation involves the oxidation of the pyrrole ring and subsequent cyclization with the adjacent phenyl group, resulting in a rigid, planar phenanthrene-like tricyclic system . The side chain (heptanoic acid) typically remains intact, allowing the impurity to exist as a sodium or calcium salt.

-

Parent: Atorvastatin (Pyrrole core, flexible phenyl rotators).[1]

-

Impurity: Atorvastatin Lactam (Fused Phenanthro[9,10-b]pyrrol-2-one core, rigid).[1]

Mechanism Visualization

The following diagram illustrates the workflow from degradation to characterization.

Figure 1: Formation pathway of Atorvastatin Lactam Impurity and characterization flow.[1]

Experimental Protocols

Isolation Protocol (Preparative HPLC)

To obtain sufficient mass (approx. 10-15 mg) for high-fidelity 2D NMR, a targeted isolation strategy is required.[1]

Step 1: Stress Degradation (Generation) [1]

-

Prepare a 1.0 mg/mL solution of Atorvastatin Sodium in Acetonitrile:Water (50:50).[1]

-

Expose the solution to UV light (254 nm) in a quartz vessel for 4–6 hours.

-

Monitor by HPLC until the impurity peak (RRT ~1.1–1.2 relative to parent) reaches ~10-15% area.[1]

Step 2: Preparative Isolation

-

Column: C18 Prep Column (e.g., 19 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 5.5).[1]

-

Gradient: 40% B to 80% B over 20 minutes.

-

Detection: UV at 246 nm.[1]

-

Collection: Collect the fraction eluting after the main peak (Lactam is more hydrophobic due to the fused aromatic system).[1]

Step 3: Salt Formation & Drying [1]

-

Pool fractions and evaporate acetonitrile under vacuum at <40°C.

-

Adjust the aqueous residue to pH 8.5–9.0 using 0.1 N NaOH (to ensure Sodium Salt formation).[1]

-

Lyophilize (freeze-dry) to obtain a white to off-white powder.[1]

NMR Acquisition Parameters

-

Instrument: 500 MHz or 600 MHz NMR Spectrometer (Bruker Avance or equivalent).

-

Probe: 5 mm CryoProbe (preferred for sensitivity) or BBO.[1]

-

Solvent: DMSO-d6 (99.9% D) is preferred over Methanol-d4 to prevent H/D exchange of labile amide protons and to solubilize the salt form effectively.[1]

-

Temperature: 298 K (25°C).[1]

| Experiment | Pulse Sequence | Scans (NS) | Purpose |

| 1H NMR | zg30 | 16–32 | Primary structure confirmation; integration.[1] |

| 13C NMR | zgpg30 | 1024+ | Carbon count; carbonyl identification.[1] |

| COSY | cosygpppqf | 8 | Proton-proton scalar coupling (Side chain).[1] |

| HSQC | hsqcetgpsi | 8–16 | 1-bond C-H correlations (Assignment). |

| HMBC | hmbcgplpndqf | 16–32 | Long-range correlations (Ring fusion proof).[1] |

Results & Discussion: Structural Elucidation

1H NMR Analysis (The "Phenanthrene" Signature)

The most diagnostic feature of the Lactam impurity is the dramatic change in the aromatic region (7.0 – 9.0 ppm).[1]

-

Parent (Atorvastatin): Shows three distinct phenyl rings and one pyrrole proton.[1] The phenyl rings have rotational freedom, often leading to broad or averaged signals.

-

Impurity (Lactam): The formation of the phenanthrene core creates a rigid, planar system.[1] This results in:

-

Downfield Shift: Aromatic protons in the fused system shift downfield (some >8.0 ppm) due to the extended conjugation and ring currents.[1]

-

Distinct Splitting: The signals become sharp doublets and triplets, losing the "broadness" associated with the rotating phenyls of the parent.

-

Loss of Pyrrole NH: If the cyclization involves the amide nitrogen, the NH signal (typically ~9.8 ppm in DMSO) will disappear or shift significantly if it remains part of the new lactam ring.

-

Table 1: Key 1H NMR Chemical Shift Comparison (DMSO-d6)

| Moiety | Atorvastatin Sodium (δ ppm) | Atorvastatin Lactam Impurity (δ ppm) | Diagnostic Change |

| Amide NH | ~9.8 (s) | Absent or Shifted | Indicates involvement in cyclization.[1] |

| Aromatic Core | 6.9 – 7.8 (m) | 7.2 – 8.8 (m) | Expansion of aromatic range. New signals >8.0 ppm indicate fused rings.[1] |

| Side Chain (CH-OH) | 3.7 – 3.9 (m) | 3.8 – 4.0 (m) | Minor shift; side chain remains intact.[1] |

| Isopropyl (CH) | ~3.2 (m) | ~3.5 (m) | Deshielded due to proximity to the new aromatic core.[1] |

| Isopropyl (CH3) | 1.3 (d) | 1.4 – 1.5 (d) | Slight downfield shift.[1] |

13C NMR Analysis (The Lactam Carbonyl)

The 13C spectrum provides definitive proof of the "Lactam" (cyclic amide/ketone) formation.[1]

-

New Carbonyl Signal: Look for a new quaternary carbon signal in the 165–175 ppm range.[1] This corresponds to the C=O of the new lactam ring (phenanthro[9,10-b]pyrrol-2-one).[1]

-

Phenanthrene Carbons: The aromatic region (115–140 ppm) will show an increased number of quaternary carbons compared to the parent, confirming the fused ring system.

2D NMR Validation (Connectivity)

To scientifically validate the structure as the "Phenanthrene Lactam" and not a random degradation product:

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Look for correlations between the Isopropyl methine proton and the new fused ring carbons .

-

Verify the connection between the Side chain (C7) and the Nitrogen-containing core .[1]

-

Crucial: The carbonyl of the new lactam ring should show correlations to the aromatic protons of the fused phenanthrene system, proving the ring closure.

-

-

NOESY (Nuclear Overhauser Effect):

-

In the parent Atorvastatin, the phenyl rings are spatially close but flexible.

-

In the Lactam impurity, strong NOE correlations will be observed between specific protons on the "bay region" of the phenanthrene system, confirming the fixed, planar geometry.

-

References

-

Impurity Identity: Atorvastatin Lactam Sodium Salt Impurity (CAS 148217-40-7).[1] BOC Sciences.[1]

-

Degradation Mechanism: Krauß, J., et al. (2019).[1] "Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids." Beilstein Journal of Organic Chemistry. (Discusses structural elucidation of cyclic impurities).

-

Phenanthrene Structure: Atorvastatin Lactam Phenanthrene Calcium Salt Impurity (CAS 148127-12-2).[1][6][7][] Santa Cruz Biotechnology.[1][6] [1][6]

-

Photodegradation Context: Hurley, T. R., et al. (1993).[1] "Photodecomposition of Atorvastatin." Tetrahedron. (Foundational paper on the phenanthrene photocyclization).

-

General NMR Data: Atorvastatin Lactam Impurity Data Sheet. Clearsynth.[1] [1]

Sources

- 1. Atorvastatin Lactam Phenanthrene Calcium Salt Impurity | C66H64CaF2N4O12 | CID 71313520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids [beilstein-journals.org]

- 4. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP2560952A1 - Production of atorvastatin low in lactone impurities - Google Patents [patents.google.com]

- 6. Atorvastatin Lactam Phenanthrene Calcium Salt Impurity | CAS 148127-12-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. clearsynth.com [clearsynth.com]

Troubleshooting & Optimization

From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Development Group Subject: Resolution Recovery Protocol for Atorvastatin Calcium (USP/EP Methods)

Executive Summary & Scientific Rationale

Separating Atorvastatin (AT) from its related compounds is a classic chromatographic challenge that tests the limits of "standard" C18 selectivity. The difficulty stems from two distinct chemical behaviors:

-

Structural Isomerism: The critical pair—Atorvastatin vs. Desfluoro-atorvastatin (Impurity D)—differs by only a single fluorine atom, creating near-identical hydrophobicity.

-

Dynamic Equilibrium: Atorvastatin undergoes on-column interconversion between its hydroxy-acid form (active) and lactone form (inactive). This is not a degradation issue; it is a pH-driven equilibrium that manifests as peak splitting, fronting, or "ghost" peaks if the mobile phase pH drifts.

This guide moves beyond the standard monograph steps to explain why your resolution is failing and how to stabilize the system.

The Chemistry of Separation (The "Why")

Before adjusting a gradient, you must understand the molecule's behavior in your mobile phase.

The Lactonization Trap

Atorvastatin is a dihydroxy acid. Under acidic conditions (pH < 4.0), the carboxylic acid tail cyclizes to form a lactone.

-

The Symptom: You see a broad, distorted peak or two peaks connected by a "saddle" (plateau). This indicates the molecule is changing form during the run.

-

The Fix: You must buffer the mobile phase to a pH where one form predominates. The USP method targets pH 5.0 , balancing the stability of the acid form while suppressing ionization enough to retain the molecule on the hydrophobic stationary phase.

The Fluorine Effect (Critical Pair)

Desfluoro-atorvastatin lacks the electron-withdrawing fluorine atom on the phenyl ring.

-

The Consequence: The fluorine atom slightly reduces the electron density of the phenyl ring, making Atorvastatin marginally less hydrophobic than the Desfluoro impurity.

-

The Fix: Resolution here is driven by selectivity (

) , not just efficiency (

Visual Troubleshooting Logic

Use this decision tree to diagnose your specific resolution failure.

Figure 1: Diagnostic logic flow for identifying the root cause of resolution loss in Atorvastatin analysis.

Troubleshooting Q&A: Field Scenarios

Scenario A: "My retention times are drifting, and resolution is lost after 10 injections."

Diagnosis: Volatile Mobile Phase Evaporation. The Science: The standard USP method uses Tetrahydrofuran (THF) in the mobile phase. THF is highly volatile. If your mobile phase reservoir is not tightly capped, THF evaporates, changing the polarity of the mobile phase over time. The Fix:

-

Immediate: Prepare fresh mobile phase.

-

Systemic: Use "safety caps" with air inlet valves on your solvent bottles to prevent evaporation.

-

Alternative: If regulatory flexibility allows, switch to a THF-free method using a Phenyl-Hexyl column, which provides similar selectivity without the volatility issues [1].

Scenario B: "I see a 'ghost peak' eluting just before the main peak."

Diagnosis: On-Column Lactonization. The Science: If your sample diluent is too acidic, or if the sample sits in the autosampler for >12 hours at room temperature, Atorvastatin cyclizes to the lactone form. The Fix:

-

Sample Prep: Ensure your diluent is neutral or slightly basic. The USP recommends DMF (N,N-Dimethylformamide) or a mixture of MeOH/Water/THF.

-

Temperature: Cool the autosampler to 10°C . This kinetically inhibits the cyclization reaction [2].

Scenario C: "I cannot separate Impurity D (Desfluoro) from Atorvastatin."

Diagnosis: Insufficient Selectivity. The Science: As noted, these molecules differ by one fluorine atom. Standard C18 interactions are often insufficient. The Fix:

-

Flatten the Gradient: Reduce the gradient slope. If you are increasing organic by 2% per minute, slow it to 0.5% or 1% per minute during the critical elution window (approx. 15–25 mins).

-

Temperature Tuning: Lowering the column temperature (e.g., from 35°C to 25°C) can sometimes improve resolution for structural isomers, though it increases backpressure.

Optimized Experimental Protocol

This protocol is based on the USP monograph concepts but optimized for stability and resolution [3].

System Parameters

| Parameter | Setting | Rationale |

| Column | L7 (C8) or L1 (C18), 250 x 4.6 mm, 5 µm | High carbon load required for retention of hydrophobic impurities. |

| Mobile Phase A | 0.05M Ammonium Acetate (pH 5.0) / ACN / THF (67:21:12) | pH 5.0 stabilizes the acid form; THF provides unique selectivity. |

| Mobile Phase B | 0.05M Ammonium Acetate (pH 5.0) / ACN / THF (27:61:12) | Higher organic content for elution. |

| Flow Rate | 1.5 mL/min | Standard for 5 µm columns. |

| Temperature | 35°C | Improves mass transfer and sharpens peaks. |

| Detection | UV @ 244 nm | Max absorbance for Atorvastatin. |

Gradient Table (Stepwise Optimization)

| Time (min) | % Solution A | % Solution B | Event |

| 0.0 | 100 | 0 | Equilibration |

| 40.0 | 100 | 0 | Isocratic Hold: Critical for separating early eluting polar impurities. |

| 70.0 | 20 | 80 | Linear Ramp: Elutes Atorvastatin and Desfluoro. |

| 85.0 | 0 | 100 | Wash: Elutes highly hydrophobic dimers. |

| 100.0 | 100 | 0 | Re-equilibration: Essential to prevent retention drift in next run.[1] |

Sample Preparation (Critical Step)

-

Diluent: N,N-Dimethylformamide (DMF).

-

Concentration: 0.5 mg/mL.[2]

-

Procedure: Dissolve sample in DMF. Do not sonicate excessively as heat promotes degradation. Filter through 0.45 µm PTFE (Nylon can sometimes adsorb the drug).

Lactone Equilibrium Visualization

Understanding the interconversion is vital for interpreting chromatograms.

Figure 2: The reversible equilibrium between Atorvastatin Acid and Lactone. Control pH to lock the molecule in the Acid form.

References

-

United States Pharmacopeia (USP). Monograph: Atorvastatin Calcium.[1][2][3][4] USP-NF. (Note: Requires subscription; see general USP guidelines).

-

Hoffmann, M., & Nowosielski, M. (2008). DFT study on hydroxy acid–lactone interconversion of statins: the case of atorvastatin. Organic & Biomolecular Chemistry, 6(19), 3527-3531.

-

Agilent Technologies. (2019). Transfer the EP/USP Method for Atorvastatin from a Traditional 5 µm Column to Poroshell 120.[4] Application Note 5990-5886EN.

-

Waters Corporation. (2024). Analysis of Atorvastatin as per USP Monograph Utilizing Alliance™ iS HPLC System. Application Note.

Sources

Minimizing on-column degradation of atorvastatin during HPLC analysis

Welcome to the technical support center for the HPLC analysis of Atorvastatin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing on-column degradation of Atorvastatin. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding On-Column Degradation of Atorvastatin

Atorvastatin, a widely prescribed statin, is susceptible to degradation under various conditions, with acid-catalyzed hydrolysis being a primary concern during HPLC analysis. The acidic mobile phases often employed to achieve sharp, symmetrical peaks can inadvertently promote the conversion of the active hydroxy acid form of Atorvastatin to its inactive lactone form. This on-column degradation can lead to inaccurate quantification, method variability, and challenges in meeting regulatory requirements.

The primary degradation pathway of concern is the intramolecular cyclization of the β-hydroxy acid moiety of Atorvastatin to form Atorvastatin lactone, a process that is significantly accelerated in acidic environments.[1][2][3] This phenomenon underscores the critical need for carefully optimized HPLC methods to ensure the integrity of the analytical results.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant peak eluting close to my Atorvastatin peak, which seems to be increasing over time. What could be the cause?

A1: This is a classic sign of on-column degradation. The additional peak is likely Atorvastatin lactone, the primary degradation product formed via acid-catalyzed intramolecular cyclization. The increase in its size over time, especially with repeated injections from the same vial, suggests that the acidic mobile phase is causing the conversion of Atorvastatin to its lactone form on the HPLC column.

Q2: My Atorvastatin peak area is decreasing with each injection, leading to poor precision. How can I prevent this?

A2: A decreasing peak area for Atorvastatin, often accompanied by the emergence or growth of a lactone peak, points towards on-column degradation. To mitigate this, consider the following:

-

Mobile Phase pH: The most critical factor is the pH of your mobile phase. Atorvastatin is more stable at a pH closer to neutral. While acidic conditions are often favored for good peak shape, a pH below 4 can significantly accelerate lactonization.[4][5] Experiment with a mobile phase pH in the range of 4.0 to 5.0 to find a balance between peak symmetry and stability.[6]

-

Temperature: Elevated column temperatures can increase the rate of degradation. If your method uses a high temperature, try reducing it to ambient or slightly above (e.g., 25-30 °C).

-

Sample Diluent: The stability of Atorvastatin in the sample diluent is also crucial. Avoid highly acidic diluents. A mixture of acetonitrile and water is a common and generally safe choice.

Q3: What are the ideal mobile phase and column combinations to minimize Atorvastatin degradation?

A3: There is no single "perfect" combination, as the optimal choice depends on the specific requirements of your analysis (e.g., resolution from other impurities). However, here are some proven starting points:

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a robust choice.[4][6] Using a buffer allows for precise pH control. Start with a pH of around 4.5. Some methods also successfully use methanol in combination with acetonitrile and a buffer.[7]

-

Column: A standard C18 column is the most widely used and is generally effective.[7][8] Other stationary phases like C8 have also been reported. The key is to choose a high-quality, well-packed column that provides good peak shape without requiring excessively acidic mobile phases.

Q4: Can I use additives in my mobile phase to improve stability?

A4: While less common for routine analysis, the use of mobile phase additives could be explored in specific, challenging cases. However, the primary focus should be on optimizing the pH. Adding salts or other modifiers can introduce complexity and may not be necessary if the pH is well-controlled.

Q5: How does the use of Trifluoroacetic Acid (TFA) in the mobile phase affect Atorvastatin stability?

A5: TFA is a common mobile phase additive used to improve peak shape, particularly for basic compounds. However, it creates a highly acidic environment (typically pH < 2.5), which will significantly promote the lactonization of Atorvastatin.[8][9] If you are observing degradation, it is highly recommended to replace TFA with a buffer system that allows for a less acidic pH, such as a phosphate or acetate buffer.

Troubleshooting Guide

| Issue | Potential Cause | Troubleshooting Steps |

| Emergence of a new peak near the Atorvastatin peak | On-column formation of Atorvastatin lactone due to acidic mobile phase. | 1. Increase the mobile phase pH to a range of 4.0-5.0 using a suitable buffer (e.g., phosphate or acetate).[4][6] 2. Reduce the column temperature to ambient if it is elevated. 3. Verify the pH of your sample diluent and ensure it is not overly acidic. |

| Poor peak area precision for Atorvastatin | Inconsistent on-column degradation. | 1. Implement the steps for addressing the emergence of new peaks. 2. Ensure the mobile phase is well-mixed and degassed to prevent pH and compositional drift. 3. For long analytical runs, consider using fresh mobile phase and sample preparations periodically. The use of low-evaporation caps on mobile phase reservoirs can also help maintain composition.[10][11] |

| Retention time drift | Changes in mobile phase composition due to the evaporation of volatile organic solvents (e.g., acetonitrile, THF).[10][12] | 1. Use mobile phase reservoir caps that minimize evaporation.[10][11] 2. Prepare fresh mobile phase daily. 3. If using THF, be particularly mindful of its volatility and take precautions to minimize evaporation. |

| Poor peak shape (tailing) | Secondary interactions with the stationary phase or inappropriate mobile phase pH. | 1. Ensure the mobile phase pH is appropriate for the pKa of Atorvastatin (pKa ≈ 4.46). A pH around 4-5 should provide good peak shape.[2] 2. Use a high-quality, end-capped C18 or C8 column. 3. If tailing persists, a small percentage of a modifier like triethylamine (TEA) could be considered, but be mindful of its potential to affect selectivity and column longevity. |

Experimental Protocols

Protocol 1: Recommended HPLC Method for Stable Atorvastatin Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method for Atorvastatin that minimizes on-column degradation.

1. Chromatographic Conditions:

-

Column: High-quality C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase:

-

A: 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 4.5 with dilute phosphoric acid.

-

B: Acetonitrile.

-

-

Gradient:

Time (min) %A %B 0 60 40 15 40 60 20 40 60 22 60 40 | 30 | 60 | 40 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 247 nm.[6]

-

Injection Volume: 10 µL.

2. Sample Preparation:

-

Diluent: Acetonitrile:Water (50:50, v/v).

-

Standard Preparation: Prepare a stock solution of Atorvastatin in the diluent and further dilute to the desired working concentration.

-

Sample Preparation: Extract or dissolve the sample in the diluent to achieve a concentration within the linear range of the method.

Protocol 2: Forced Degradation Study to Confirm Degradation Products

This protocol is essential for validating that your HPLC method is "stability-indicating," meaning it can separate the intact drug from its degradation products.

1. Acid Hydrolysis:

-

Prepare a solution of Atorvastatin in 0.1 N HCl.

-

Heat the solution at 60 °C for a specified period (e.g., 2 hours).

-

Cool the solution and neutralize it with 0.1 N NaOH.

-

Dilute with the mobile phase to the working concentration and inject.

2. Base Hydrolysis:

-

Prepare a solution of Atorvastatin in 0.1 N NaOH.

-

Keep the solution at room temperature for a specified period (e.g., 2 hours).

-

Neutralize the solution with 0.1 N HCl.

-

Dilute with the mobile phase and inject.

3. Oxidative Degradation:

-

Prepare a solution of Atorvastatin in 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 2 hours).

-

Dilute with the mobile phase and inject.

4. Photolytic Degradation:

-

Expose a solution of Atorvastatin to UV light (e.g., 254 nm) for a specified period (e.g., 24 hours).

-

Dilute with the mobile phase and inject.

5. Thermal Degradation:

-

Expose solid Atorvastatin to dry heat (e.g., 80 °C) for a specified period (e.g., 24 hours).

-

Dissolve the sample in the diluent, dilute to the working concentration, and inject.